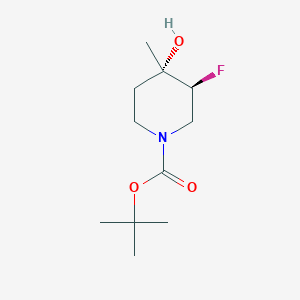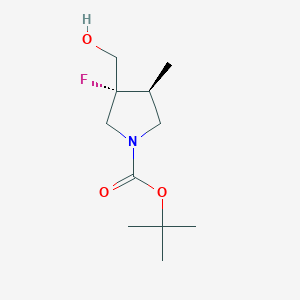
tert-Butyl(3R,4S)-3-fluoro-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(3R,4S)-3-fluoro-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structural features, including a tert-butyl group, a fluorine atom, and a hydroxymethyl group attached to a pyrrolidine ring. These structural elements contribute to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(3R,4S)-3-fluoro-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common approach is to start with a suitable pyrrolidine derivative and introduce the tert-butyl group through alkylation reactions. The fluorine atom can be introduced via fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The hydroxymethyl group is often added through hydroxymethylation reactions using formaldehyde or paraformaldehyde under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale production often employs continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl(3R,4S)-3-fluoro-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to convert the carbonyl group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
tert-Butyl(3R,4S)-3-fluoro-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of tert-Butyl(3R,4S)-3-fluoro-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s unique structural features allow it to bind to enzymes and receptors, modulating their activity. The fluorine atom enhances its binding affinity and stability, while the hydroxymethyl group facilitates hydrogen bonding interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl(3R,4S)-3-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate
- tert-Butyl(3R,4S)-3-(3-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate
- tert-Butyl(3R,4S)-3-(3-bromophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl(3R,4S)-3-fluoro-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate stands out due to the presence of the fluorine atom, which imparts unique electronic properties and enhances its reactivity.
Propriétés
Formule moléculaire |
C11H20FNO3 |
|---|---|
Poids moléculaire |
233.28 g/mol |
Nom IUPAC |
tert-butyl (3R,4S)-3-fluoro-3-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H20FNO3/c1-8-5-13(6-11(8,12)7-14)9(15)16-10(2,3)4/h8,14H,5-7H2,1-4H3/t8-,11+/m0/s1 |
Clé InChI |
QOKZNPCLYAZHLP-GZMMTYOYSA-N |
SMILES isomérique |
C[C@H]1CN(C[C@]1(CO)F)C(=O)OC(C)(C)C |
SMILES canonique |
CC1CN(CC1(CO)F)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[6-(propan-2-yl)-3,4-dihydro-2H-pyran-5-yl]methanamine hydrochloride](/img/structure/B13060073.png)
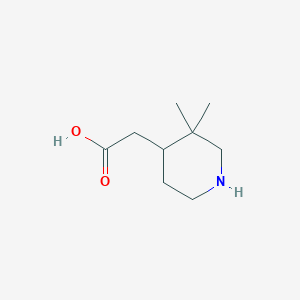
![Benzyl cis-7-oxospiro[3.3]heptane-2-carboxylate](/img/structure/B13060080.png)

![6-Methoxy-2,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13060093.png)

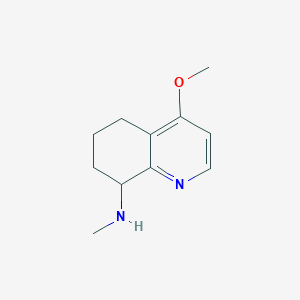
![10-Bromo-4-thia-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B13060115.png)
![3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13060120.png)
![benzyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate](/img/structure/B13060134.png)
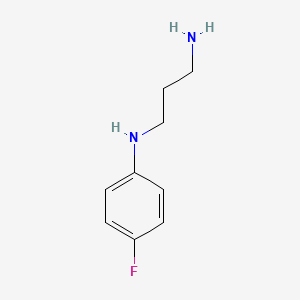

![[4-(Piperidine-4-sulfonyl)phenyl]boronic acid](/img/structure/B13060145.png)
